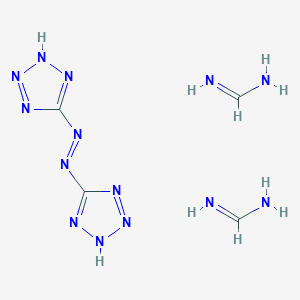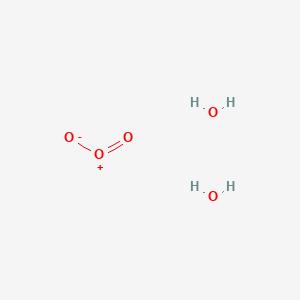
Ozone;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozone;dihydrate is a compound that consists of ozone (O₃) and water molecules. Ozone is a triatomic molecule made up of three oxygen atoms, known for its strong oxidizing properties. When combined with water, it forms a dihydrate, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozone;dihydrate can be synthesized through several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with specific wavelengths decompose molecular oxygen into atomic oxygen, which then reacts with water to form this compound.
Plasma Discharge Method: Plasma arcs generate secondary streamers that decompose molecular oxygen into atomic oxygen, which subsequently reacts with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozone generators that use silent discharge or electrochemical reactions to produce ozone, which is then dissolved in water to form the dihydrate .
Chemical Reactions Analysis
Types of Reactions
Ozone;dihydrate undergoes several types of chemical reactions:
Oxidation: Ozone is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: In certain conditions, ozone can be reduced to oxygen.
Substitution: Ozone can participate in substitution reactions, particularly with organic compounds containing double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxymonosulfate.
Reduction: Reducing agents such as sodium thiosulfate can be used under controlled conditions.
Substitution: Reagents like chlorine or bromine can be used in the presence of ozone to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces hydroxyl radicals, carbonyl compounds, and carboxylic acids.
Reduction: Produces molecular oxygen.
Substitution: Produces halogenated organic compounds.
Scientific Research Applications
Ozone;dihydrate has a wide range of applications in scientific research:
Chemistry: Used in advanced oxidation processes for the degradation of organic pollutants.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Utilized in ozone therapy for its immunomodulatory and antimicrobial properties.
Industry: Applied in water treatment processes to remove contaminants and disinfect water.
Mechanism of Action
The mechanism of action of ozone;dihydrate involves the generation of reactive oxygen species, particularly hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic and inorganic compounds . These radicals interact with cellular components, leading to oxidative stress and subsequent cellular responses. Key molecular targets include lipids, proteins, and nucleic acids, which undergo oxidation and modification .
Comparison with Similar Compounds
Similar Compounds
Singlet Oxygen: Similar in its strong oxidizing properties but differs in its generation and reactivity.
Hydrogen Peroxide: Another strong oxidizing agent, but less reactive compared to ozone.
Peroxymonosulfate: Used in similar oxidation processes but has different reaction pathways.
Uniqueness
Ozone;dihydrate is unique due to its ability to generate hydroxyl radicals efficiently and its strong oxidizing properties, making it highly effective in advanced oxidation processes and various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
832720-24-8 |
|---|---|
Molecular Formula |
H4O5 |
Molecular Weight |
84.03 g/mol |
IUPAC Name |
ozone;dihydrate |
InChI |
InChI=1S/O3.2H2O/c1-3-2;;/h;2*1H2 |
InChI Key |
OYRPBZXELWJYNY-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-][O+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


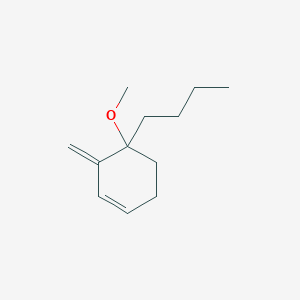
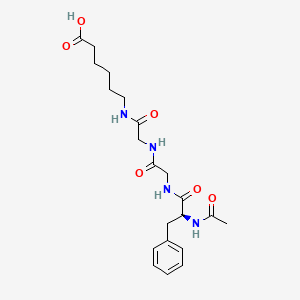
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
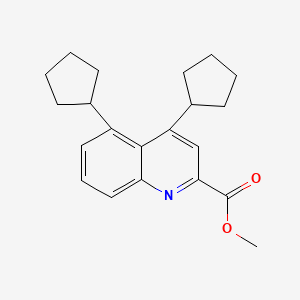
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
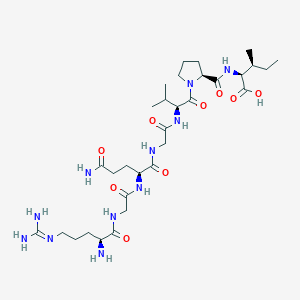
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
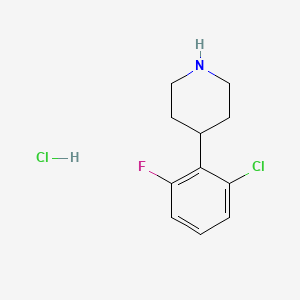
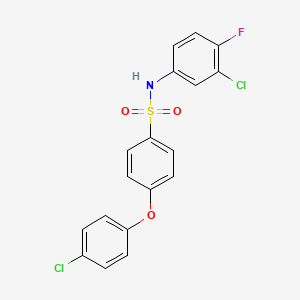

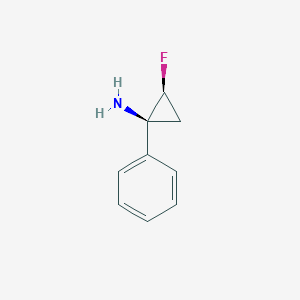
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
